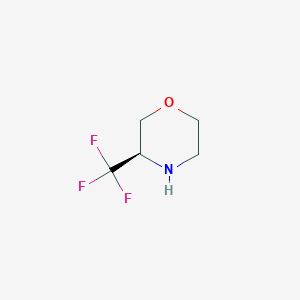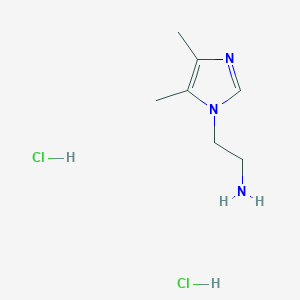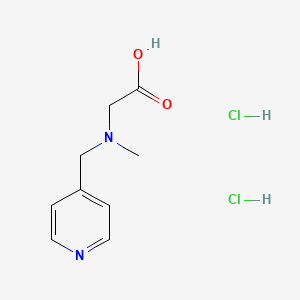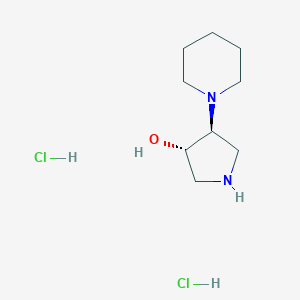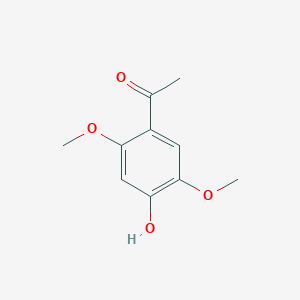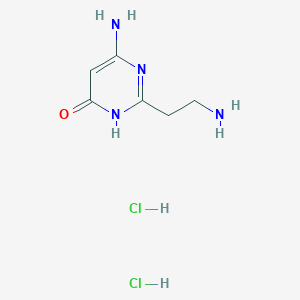
6-Amino-2-(2-aminoethyl)-4-pyrimidinol dihydrochloride
Vue d'ensemble
Description
6-Amino-2-(2-aminoethyl)-4-pyrimidinol dihydrochloride is a chemical compound with the empirical formula C6H12Cl2N4O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.Cl.NCCc1nc(N)cc(O)n1 . The InChI key for this compound is KCRMLZGWBRTPNX-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 227.09 . The compound is part of the class of halogenated heterocycles .Applications De Recherche Scientifique
Hybrid Catalysts in Pyrimidine Synthesis
Pyrimidine derivatives are pivotal in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the utilization of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing the application of organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts in one-pot multicomponent reactions. This approach underscores the development of lead molecules and broadens the catalytic applications for pyrimidine scaffolds (Parmar, Vala, & Patel, 2023).
Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of biological activities. Studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, revealing their anti-microbial, anti-cancer, anti-inflammatory, and other therapeutic potentials. This comprehensive review provides insights into the future scope for identifying lead molecules for targeted biological activities, highlighting the importance of pyrimidine nucleus in drug design (Natarajan et al., 2022).
Anti-Inflammatory Activities of Pyrimidines
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against key inflammatory mediators. This review summarizes recent developments in the synthesis and structure–activity relationships (SARs) of pyrimidine derivatives, offering research guidelines for developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Metathesis Reactions in Functionalized β-Amino Acid Derivatives
The application of metathesis reactions in synthesizing cyclic β-amino acids highlights the significance of pyrimidine derivatives in drug research. This review focuses on the synthetic routes employing ring-opening, ring-closing, and cross metathesis reactions, demonstrating the versatility and efficiency of metathesis in accessing functionalized β-amino acid derivatives (Kiss, Kardos, Vass, & Fülöp, 2018).
Medicinal Perspectives of Pyrimidine Derivatives as Anti-Alzheimer's Agents
The synthesis practicability and non-toxic nature of pyrimidine scaffolds have placed them at the forefront of anti-Alzheimer's drug research. The review emphasizes the structure-activity relationship (SAR) approach in advancing the pharmacological developments of pyrimidine moiety as therapeutics against Alzheimer's, providing a considerable literature survey for future research directions (Das et al., 2021).
Propriétés
IUPAC Name |
4-amino-2-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-2-1-5-9-4(8)3-6(11)10-5;;/h3H,1-2,7H2,(H3,8,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRMLZGWBRTPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)CCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B3101232.png)

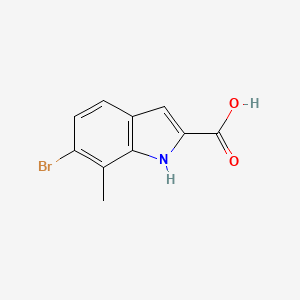


![(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B3101266.png)
